![molecular formula C18H18N4O5 B5217728 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential therapeutic effects against various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of inflammation in animal models of inflammatory diseases. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide is its potential therapeutic effects against various diseases, which makes it a promising candidate for drug development. However, 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide. One direction is to investigate the potential therapeutic effects of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide against other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide to improve its yield and purity. Additionally, the development of 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide derivatives with improved properties could lead to the discovery of more potent and selective HDAC inhibitors.
Synthesemethoden
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction between 3-nitrobenzoic acid and 2-amino-4-morpholinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been extensively studied for its potential therapeutic effects against various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. HDAC inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(23)15-11-13(4-5-16(15)21-6-8-27-9-7-21)20-18(24)12-2-1-3-14(10-12)22(25)26/h1-5,10-11H,6-9H2,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLJUWYHUWGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.